N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the bromophenyl group, and the difluorobenzamide group. These functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could make the compound relatively dense and possibly volatile. The oxadiazole ring could confer stability and rigidity to the molecule .Scientific Research Applications
- A study by Xue et al. reported that a related compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate , exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole demonstrated potent antiviral effects against Coxsackie B4 virus .
- The preparation of aminoindolone derivatives has been explored for their potential as mitochondrial complex I modulators .
- Specifically, derivatives such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one show promise against Gram-positive pathogens .
Antiviral Activity
Mitochondrial Complex I Modulation
Antimicrobial Properties
Other Biological Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF2N3O2/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHREDJRDXDGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
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